molecular formula C18H17ClN6O B2424671 N~4~-(3-chloro-4-methylphenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-57-4

N~4~-(3-chloro-4-methylphenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2424671
CAS No.: 878064-57-4
M. Wt: 368.83
InChI Key: APEHKRQHENPFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(3-chloro-4-methylphenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. Its primary research value lies in probing the signaling pathways driven by aberrant FGFR activity, which is a well-documented oncogenic driver in a variety of cancers, including urothelial carcinoma, endometrial cancer, and squamous cell lung cancer . The compound's mechanism involves binding to the kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream effectors such as the MAPK and PI3K/AKT pathways, leading to the suppression of cancer cell proliferation and the induction of apoptosis. This high selectivity profile makes it an essential pharmacological tool for dissecting the specific contributions of FGFR signaling in complex cellular environments and for validating FGFR as a therapeutic target in preclinical models . Researchers utilize this inhibitor extensively in studies focused on overcoming resistance to other targeted therapies, understanding tumor heterogeneity, and developing novel combination treatment strategies. Its application is critical in the field of chemical biology for high-throughput kinase profiling and in translational research aimed at identifying patient populations most likely to respond to FGFR-directed therapies.

Properties

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-6-N-(furan-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O/c1-11-5-6-12(8-15(11)19)22-16-14-10-21-25(2)17(14)24-18(23-16)20-9-13-4-3-7-26-13/h3-8,10H,9H2,1-2H3,(H2,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEHKRQHENPFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~4~-(3-chloro-4-methylphenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS Number: 878064-57-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular Formula C₁₈H₁₇ClN₆O
Molecular Weight 368.8 g/mol

The structure features a pyrazolo[3,4-d]pyrimidine core with substituents that may influence its pharmacological properties. The presence of the furan ring and the chloromethylphenyl group are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This involves cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Furan Group : Utilization of furan-containing reagents in the presence of catalysts.
  • Attachment of Chloromethylphenyl Moiety : Achieved through substitution reactions using chloromethylphenyl derivatives.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For example, derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. A study highlighted that certain pyrazolo[3,4-d]pyrimidines effectively inhibit the activity of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis crucial for cancer cell growth .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar derivatives have been reported to exhibit bactericidal effects against various strains of bacteria. The presence of the furan ring is often associated with enhanced antimicrobial activity due to its ability to interact with microbial cell membranes .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Kinase Activity : By targeting specific kinases involved in signaling pathways related to cell growth and survival.
  • Interaction with DNA/RNA : Some studies suggest that furan-containing compounds can intercalate into DNA or RNA structures, disrupting their function.

Case Studies

  • In Vitro Studies : A recent study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • In Vivo Studies : Animal models treated with similar compounds showed a significant reduction in tumor size compared to controls, suggesting effective systemic absorption and bioactivity .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazolo-pyrimidine core, which is known for its versatility in medicinal chemistry. The synthesis of this compound typically involves multi-step reactions that integrate various functional groups to enhance its biological activity.

Synthesis Overview

  • Starting Materials : The synthesis often begins with readily available precursors such as substituted phenyl and furan derivatives.
  • Reactions : Key reactions may include nucleophilic substitutions and cyclization processes to form the pyrazolo-pyrimidine framework.
  • Purification : The final product is usually purified via recrystallization or chromatography to ensure high purity for biological testing.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown significant inhibitory effects on hospital strains of Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL, outperforming traditional antibiotics like ciprofloxacin .

Anticancer Properties

The compound's anticancer activity has been evaluated against several human cancer cell lines using the MTT assay. Results indicate that it exhibits selective cytotoxicity towards cancer cells while remaining non-cytotoxic to normal cell lines. This selectivity is crucial for minimizing side effects during treatment .

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial efficacy of N~4~-(3-chloro-4-methylphenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine highlighted its effectiveness against multi-drug resistant strains. The compound was tested against clinical isolates and demonstrated potent activity at low concentrations, suggesting its potential as a new therapeutic agent in antibiotic-resistant infections .

Case Study 2: Anticancer Activity

Another research project investigated the compound's effects on various cancer cell lines, including breast (MCF-7) and leukemia (K562) cells. The findings revealed that the compound inhibited cell proliferation significantly and induced apoptosis in these cancer cells. Further mechanistic studies are warranted to elucidate the pathways involved in its anticancer effects .

Activity Type Tested Strains/Cell Lines Results Reference
AntibacterialStaphylococcus epidermidisMIC: 2-16 µg/mL
AnticancerMCF-7, K562Significant inhibition
CytotoxicityNormal HaCaT cellsNon-cytotoxic

Q & A

Q. What synthetic methodologies are employed to prepare N⁴-(3-chloro-4-methylphenyl)-N⁶-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

  • Methodological Answer : The compound is synthesized via multi-step nucleophilic substitution. A pyrazolo[3,4-d]pyrimidin-4-one precursor is reacted with 3-chloro-4-methylaniline and furfurylamine under reflux in aprotic solvents (e.g., acetonitrile or dichloromethane). For example, analogous pyrazolo[3,4-d]pyrimidine derivatives are synthesized by coupling intermediates with aryl/alkyl halides using K₂CO₃ as a base. Purification involves column chromatography and recrystallization from ethanol or acetonitrile to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : 1H/13C NMR and IR spectroscopy are essential. Key NMR signals include aromatic protons (δ 6.5–8.1 ppm for substituted phenyl groups) and NH₂ resonances (δ 5.5–5.9 ppm). IR confirms amine N-H stretches (~3300 cm⁻¹) and pyrimidine C=N/C=O vibrations (~1650 cm⁻¹). For example, in related pyrrolo[2,3-d]pyrimidines, HMBC correlations between NH₂ protons and C6 confirmed amine positioning .

Q. How is purity assessed during synthesis?

  • Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. Thin-layer chromatography (TLC) with silica gel plates (e.g., CHCl₃/MeOH 10:1, Rf ~0.5–0.6) monitors reaction progress. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+) within 3 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Methodological Answer : Yield optimization involves solvent selection (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (reflux at 80–100°C for 12–24 hours), and stoichiometric ratios (1:1.2 molar excess of amines). Catalytic KI or phase-transfer agents (e.g., TBAB) improve substitution efficiency. For instance, yields of analogous compounds increased from 50% to 75% using TBAB in dichloromethane .

Q. What strategies resolve contradictions in X-ray crystallography and NMR data during structural elucidation?

  • Methodological Answer : Discrepancies are addressed via complementary techniques:
  • X-ray crystallography : SHELXL refines crystal structures, resolving substituent orientation (e.g., para vs. meta positions on aryl groups) .
  • 2D NMR : HSQC/HMBC correlations assign proton-carbon connectivity. For example, in pyrrolo[2,3-d]pyrimidines, HMBC cross-peaks between NH₂ and C4/C6 confirmed regiochemistry .
  • Computational modeling : DFT-based NMR prediction (e.g., Gaussian09) validates proposed structures against experimental data .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : SAR studies require systematic substituent variation:
  • Aryl modifications : Replace 3-chloro-4-methylphenyl with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.
  • Alkyl chain tuning : Substitute furfurylmethyl with bulkier (e.g., benzyl) or polar (e.g., hydroxyethyl) moieties.
    Biological assays (e.g., kinase inhibition) paired with computational docking (AutoDock Vina) identify pharmacophoric features. For example, pyrazolo[3,4-d]pyrimidines with 4-fluorophenyl groups showed enhanced kinase affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.